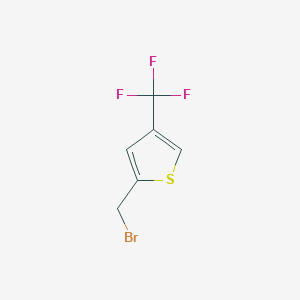
2-(Bromomethyl)-4-(trifluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-(trifluoromethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position of the thiophene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methyl-4-(trifluoromethyl)thiophene.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The trifluoromethyl group can enhance the binding affinity and specificity of the compound for its molecular target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-4-(trifluoromethyl)thiophene
- 2-(Iodomethyl)-4-(trifluoromethyl)thiophene
- 2-(Bromomethyl)-5-(trifluoromethyl)thiophene
Uniqueness
2-(Bromomethyl)-4-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H4BrF3S |
|---|---|
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H4BrF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 |
Clave InChI |
ZRWHEXLCOGMPRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















